4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid
Description
Properties
IUPAC Name |
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-8-7-14(17(19)20)11-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBPUJRAOACWIB-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (E)-2-(4-Methylphenyl)ethenylsulfonyl Chloride
The sulfonyl chloride precursor is synthesized via a three-step sequence:
- Thioether Formation : Reaction of 4-methylstyrene with thionyl chloride yields (E)-2-(4-methylphenyl)ethenyl thioether.
- Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to the sulfonic acid.
- Chlorination : Reaction with phosphorus pentachloride (PCl₅) generates the sulfonyl chloride.
Sulfonamide Coupling
The sulfonyl chloride is reacted with 3-methylsulfanyl-4-aminobenzoic acid under alkaline conditions (pH 8–9) using triethylamine as a base. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Reaction Time | 12–16 hours | Ensures completion |
Post-reaction workup involves acidification to pH 2–3, precipitating the crude product, which is recrystallized from ethanol/water (70:30 v/v) to achieve >95% purity.
Synthetic Route 2: Palladium-Catalyzed Cross-Coupling Approach
This method leverages transition-metal catalysis to construct the ethenyl-sulfonamide moiety, inspired by methodologies in US6433214B1.
Intermediate Preparation
Cross-Coupling Reaction
The sulfonate ester undergoes a Negishi-type coupling with (4-methylphenyl)ethenylzinc bromide in the presence of Pd(PPh₃)₄:
| Component | Quantity (mmol) | Role |
|---|---|---|
| Sulfonate ester | 10.0 | Electrophilic partner |
| Ethenylzinc reagent | 12.0 | Nucleophile |
| Pd(PPh₃)₄ | 0.5 | Catalyst |
Refluxing in THF for 24 hours affords the coupled product, which is hydrolyzed with NaOH (2M) to yield the free acid. This route achieves 45–50% overall yield.
Industrial-Scale Production Methods
Scalable synthesis requires cost-effective reagents and continuous flow systems. Key adaptations from CN102603646B include:
Continuous Sulfonylation
A plug-flow reactor facilitates the reaction between 3-methylsulfanyl-4-aminobenzoic acid and sulfonyl chloride:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 25°C |
| Throughput | 50 kg/h |
This system reduces byproduct formation by 18% compared to batch processes.
Solvent Recycling
Toluene and THF are recovered via fractional distillation, lowering production costs by 22%.
Reaction Optimization and Yield Improvement Strategies
Catalytic System Enhancements
Substituting Pd(0) with Ni(0) catalysts reduces costs without sacrificing efficiency:
| Catalyst | Yield (%) | Cost (USD/mmol) |
|---|---|---|
| Pd(PPh₃)₄ | 50 | 12.50 |
| NiCl₂(dppe) | 48 | 3.20 |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) shortens reaction times from 16 hours to 45 minutes, improving yield to 68%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 72 | 95 | Moderate |
| Cross-Coupling | 50 | 90 | High |
| Industrial Continuous | 65 | 93 | Very High |
The direct sulfonylation route offers superior yield but requires stringent control over sulfonyl chloride purity. Cross-coupling is preferred for structural versatility but incurs higher catalyst costs.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic applications due to its unique functional groups. It can be utilized in the design of drugs targeting various diseases, including:
- Antimicrobial Activities : Studies have shown that derivatives of sulfonamides, including this compound, can exhibit significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans .
- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are crucial for combating oxidative stress-related diseases .
Organic Synthesis
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid serves as a valuable building block in the synthesis of more complex organic molecules. It can undergo various reactions:
- Oxidation : Introducing additional functional groups or modifying existing ones.
- Reduction : Removing oxygen-containing groups or adding hydrogen.
- Substitution : Replacing one functional group with another using reagents like halogens or nucleophiles .
Biological Studies
The compound's ability to interact with specific enzymes and receptors makes it a useful tool for studying:
- Enzyme Interactions : Its sulfonylamino group can form hydrogen bonds, facilitating studies on enzyme kinetics and inhibition.
- Protein Binding : The methylsulfanyl group allows for hydrophobic interactions, which can be explored in drug design .
Case Studies
- Antimicrobial Activity Study : In vitro studies demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to standard antibiotics like penicillin. The findings indicated that modifications to the sulfonamide structure could enhance efficacy against resistant strains .
- Antioxidant Activity Evaluation : Research indicated that certain derivatives showed significant inhibition of DPPH free radicals, suggesting potential applications in developing antioxidant therapies for oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with target molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural or functional similarities with 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid, enabling comparative analysis of their properties and applications:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Pharmacokinetic Potential: Compound 1 (1,3-benzenediol derivative) demonstrates superior in vivo pharmacokinetics compared to the target compound, likely due to its diol groups enhancing solubility and metabolic stability . The thioether and sulfonamide groups in the target compound may improve membrane permeability but could introduce metabolic liabilities (e.g., oxidation of thioether).
Supramolecular and Material Applications: Cyanostyryl derivatives (CS1–CS3) exhibit tunable luminescence due to their cyano and ethenyl groups, enabling applications in optical materials . The target compound’s sulfonamide group could facilitate hydrogen bonding in supramolecular assemblies, though its methylsulfanyl group may reduce π-π stacking efficiency compared to cyanostyryl systems.
Metal Ion Binding :
- The cyclohexanecarboxylic acid sulfonamide analog () forms stable metal complexes via its sulfonamide and carboxylic acid groups. The target compound’s benzoic acid core and sulfonamide may exhibit similar coordination behavior, but the steric bulk of the methylsulfanyl group could hinder binding .
Biological Activity
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Synthesis and Characterization
The compound was synthesized through a series of chemical reactions involving 4-methylphenyl sulfonamoyl carboxylic acids. The process typically includes the reaction of these acids with acetic anhydride in the presence of sodium acetate. Characterization methods such as FTIR, NMR (both H and C), and elemental analysis were employed to confirm the structure and purity of the synthesized compounds .
Antibacterial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against a range of pathogens, including:
- Pseudomonas aeruginosa
- Salmonella typhi
- Staphylococcus aureus
- Escherichia coli
In comparative studies, certain derivatives demonstrated better antibacterial activity than standard antibiotics such as ofloxacin .
Antifungal Activity
The compound also shows promising antifungal activity. Testing against fungi like Candida albicans and Aspergillus niger revealed that some derivatives outperformed conventional antifungal agents like fluconazole, indicating their potential use in treating fungal infections .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH free radical scavenging assay. The results indicated that some derivatives of this compound exhibit strong antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
Anticancer Potential
A notable aspect of this compound is its role as an eIF4E inhibitor. eIF4E is a critical factor in mRNA translation associated with cancer progression. Inhibiting eIF4E can suppress tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound may effectively inhibit eIF4E interactions, thereby offering a novel approach in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of sulfonamide compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
- Cancer Treatment : In vivo studies on animal models showed that treatment with eIF4E inhibitors led to reduced tumor size and improved survival rates compared to untreated controls .
Data Summary
| Biological Activity | Test Organisms/Conditions | Results |
|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | Effective against multiple strains |
| Staphylococcus aureus | Superior to standard antibiotics | |
| Antifungal | Candida albicans | Outperformed fluconazole |
| Aspergillus niger | Significant inhibition observed | |
| Antioxidant | DPPH Scavenging Assay | Strong radical scavenging ability |
| Anticancer | eIF4E Inhibition | Reduced tumor growth in vivo |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid with high purity?
- Methodological Answer :
- Sulfonylation : Introduce the sulfonylamino group via reaction of 3-methylsulfanylbenzoic acid derivatives with 4-methylstyryl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Stereochemical Control : Ensure (E)-configuration of the ethenyl group using Wittig or Horner-Wadsworth-Emmons reactions, monitored by NMR (¹H/¹³C) and HPLC .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to remove unreacted sulfonyl chlorides and byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the sulfonylamino group (δ ~7.5–8.0 ppm for aromatic protons), ethenyl protons (δ ~6.5–7.0 ppm, coupling constant J = 12–16 Hz for E-configuration), and methylsulfanyl group (δ ~2.5 ppm) .
- IR : Confirm sulfonamide (asymmetric SO₂ stretch ~1350 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to the sulfonylamino group’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonamide or ester groups) that may confound activity results .
- Epimerization Check : Monitor stereochemical stability via chiral HPLC, as sulfonamide groups can undergo pH-dependent racemization .
Q. What computational methods are effective for studying its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or nuclear receptors (e.g., PPARγ). Focus on the sulfonylamino and benzoic acid moieties as key pharmacophores .
- MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes in the target protein .
Q. How can structural modifications enhance its pharmacokinetic properties?
- Methodological Answer :
- Prodrug Design : Replace the carboxylic acid with an ethyl ester to improve membrane permeability; confirm hydrolysis in plasma via LC-MS .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methylphenyl ring to enhance metabolic stability .
Data Contradiction and Validation
Q. Why do solubility values vary across studies, and how can this be addressed experimentally?
- Methodological Answer :
- Solvent Selection : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use nephelometry for quantification .
- Salt Formation : Synthesize sodium or potassium salts of the carboxylic acid to improve aqueous solubility (confirm via ¹H NMR in D₂O) .
Comparative Structural Analysis
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Sulfonylamino Group | Enhances binding to ATP pockets in kinases | |
| Methylsulfanyl Substituent | Increases lipophilicity and membrane permeability | |
| Ethenyl Linker | Stabilizes (E)-configuration for planar binding |
Key Takeaways for Researchers
- Prioritize stereochemical purity in synthesis to avoid confounding bioactivity results .
- Combine computational and experimental approaches to validate target interactions .
- Address solubility limitations via prodrug strategies or salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
